molecular formula C20H30O B1260623 Gibberosin L

Gibberosin L

Cat. No.: B1260623
M. Wt: 286.5 g/mol
InChI Key: YRSZRXAWRABNPZ-SVLWDQMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberosin L is a diterpenoid compound belonging to the xeniaphyllane family, primarily isolated from marine soft corals of the genus Sinularia, particularly Sinularia gibberosa .

Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1-[(1R,5E,9S,10S)-6,10-dimethyl-2-methylidene-10-bicyclo[7.2.0]undec-5-enyl]-4-methylpent-3-en-1-one

InChI

InChI=1S/C20H30O/c1-14(2)9-12-19(21)20(5)13-17-16(4)8-6-7-15(3)10-11-18(17)20/h7,9,17-18H,4,6,8,10-13H2,1-3,5H3/b15-7+/t17-,18-,20-/m0/s1

InChI Key

YRSZRXAWRABNPZ-SVLWDQMVSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@@H]2C[C@]([C@H]2CC1)(C)C(=O)CC=C(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C(=O)CC=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Gibberosin L shares its xeniaphyllane backbone with other gibberosins (e.g., Gibberosin A, J, G–M) but differs in substituents and oxygenation patterns. Below is a comparative analysis:

Compound Molecular Formula Core Structure Functional Groups Source Reference
This compound C₂₂H₃₂O₅ (inferred) Xeniaphyllane diterpene Epoxide, hydroxyl, carbonyl Sinularia gibberosa
Gibberosin A C₁₉H₂₈O₃ β-Ionone derivative Hydroxyl, methyl groups S. gibberosa
Gibberosin J C₂₀H₂₈O₃ 4,5-Epoxycarotane Epoxide, furan side chain Sinularia nanolobata
Isosarcophine C₂₀H₂₈O₃ Diterpene lactone Lactone ring, methylene group S. mayi
Microclavatin C₂₀H₂₈O₃ Diterpene lactone Lactone ring, hydroxyl group S. microclavata

Key Observations :

  • This compound and J both contain epoxide groups, but Gibberosin J has a unique methyl-furan side chain absent in L .
  • Gibberosin A, a sesquiterpene, lacks the tetracyclic xeniaphyllane core present in L .
  • Isosarcophine and microclavatin, though diterpenes, feature lactone rings instead of epoxy or hydroxyl groups .

Key Observations :

  • Gibberosin J exhibits potent cytotoxicity, likely due to its epoxycarotane structure and furan side chain .
  • Gibberosin A and isosarcophine interact with CDK1 catalytic residues (e.g., Asp146, Leu83), suggesting a mechanism for cell cycle disruption .
  • The absence of cytotoxicity in sinubatins A/B (structurally simpler xeniaphyllanes) highlights the role of functional groups in bioactivity .

Q & A

Q. What are the standard protocols for isolating and characterizing Gibberosin L from natural sources?

Methodological Answer: Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques like HPLC or TLC. Characterization should include spectroscopic methods (NMR, IR, and mass spectrometry) to confirm molecular structure. Cross-reference data with existing literature to validate purity and identity, ensuring reproducibility by detailing solvent ratios, column specifications, and instrument settings .

Q. How can researchers efficiently conduct a literature review on this compound’s biological activity?

Methodological Answer: Use systematic search strategies across multiple databases (PubMed, Web of Science, Scopus) with Boolean operators: ("this compound" AND "biological activity") OR ("phytochemical effects"). Prioritize peer-reviewed articles and review papers. Sort results by relevance and date to balance historical context and recent advancements. Avoid over-reliance on Google Scholar due to its inconsistent indexing; instead, supplement with library subscriptions and institutional repositories .

Q. What are the key challenges in replicating published synthesis methods for this compound?

Methodological Answer: Common issues include incomplete experimental details (e.g., solvent purity, temperature gradients) and variability in starting materials. To mitigate, cross-validate protocols using supplementary data from reputable journals, and contact authors for clarification if necessary. Document all deviations rigorously and perform control experiments to isolate confounding factors .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Apply triangulation by combining in vitro assays (e.g., enzyme inhibition studies), in vivo models (e.g., Arabidopsis mutants for plant-based studies), and computational docking simulations. Use meta-analysis frameworks to statistically evaluate discrepancies across studies, and consider contextual factors like dosage ranges or species-specific responses .

Q. What experimental design principles optimize dose-response studies for this compound in plant growth regulation?

Methodological Answer: Employ factorial designs to test multiple variables (e.g., concentration, application timing, environmental conditions). Use randomized block designs to control for spatial variability in plant experiments. Validate results with dose-response curves analyzed via nonlinear regression models (e.g., log-logistic curves). Include negative controls (solvent-only) and replicate trials to ensure statistical power .

Q. How can researchers develop novel derivatives of this compound to enhance bioactivity?

Methodological Answer: Utilize structure-activity relationship (SAR) studies guided by computational chemistry tools (e.g., molecular dynamics simulations). Synthesize analogs via targeted modifications (e.g., hydroxylation, glycosylation) and screen using high-throughput assays. Validate hits with orthogonal methods (e.g., crystallography for binding affinity) and compare pharmacokinetic profiles against the parent compound .

Q. What strategies ensure robust data interpretation in metabolomic studies involving this compound?

Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to distinguish this compound-related metabolic shifts from background noise. Use isotope-labeled internal standards for quantitative accuracy. Cross-validate findings with transcriptomic or proteomic datasets to identify coherent pathways. Address false discovery rates (FDR) via Benjamini-Hochberg corrections .

Methodological Best Practices

  • Reproducibility : Always report reaction yields, spectroscopic thresholds (e.g., NMR δ-values), and instrument calibration details in supplementary materials .
  • Ethical Compliance : For studies involving plant/human subjects, adhere to institutional review protocols and declare conflicts of interest in acknowledgments .
  • Data Contradictions : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps during peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberosin L
Reactant of Route 2
Gibberosin L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.